molecular formula C24H19N3O2S B295264 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one

2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one

Cat. No. B295264
M. Wt: 413.5 g/mol
InChI Key: YUNRRGHLSPEFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one, also known as DIQO, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DIQO belongs to the quinazolinone family and has been synthesized through various methods.

Mechanism of Action

2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one has been found to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase I and II, and cyclin-dependent kinases. It also inhibits the growth of various bacterial strains and reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also reduces the production of reactive oxygen species and inhibits the growth of biofilms formed by bacteria. 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been found to have potent anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for further research. However, 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one also has limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one. Further studies are needed to determine its efficacy in vivo and to identify potential side effects. Research is also needed to optimize its synthesis and improve its solubility and bioavailability. 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one can be modified to enhance its activity and selectivity towards specific targets. Additionally, 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one can be used as a lead compound for the development of new drugs with improved therapeutic properties.

Synthesis Methods

2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one can be synthesized through a multi-step process that involves the reaction of 2-(2-oxoethyl)thioaniline with 2-chloroacetyl chloride to form 2-(2-chloroacetylthio)aniline. This intermediate is then reacted with 2-amino-3-phenylquinazolin-4(3H)-one to produce 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one.

Scientific Research Applications

2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one has been found to have potential therapeutic applications in various fields of science. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.

properties

Molecular Formula

C24H19N3O2S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C24H19N3O2S/c28-22(26-15-14-17-8-4-7-13-21(17)26)16-30-24-25-20-12-6-5-11-19(20)23(29)27(24)18-9-2-1-3-10-18/h1-13H,14-16H2

InChI Key

YUNRRGHLSPEFBW-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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